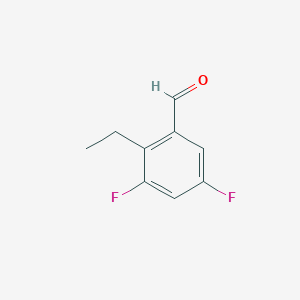
2-Ethyl-3,5-difluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethyl and two fluorine atoms at the 2nd and 5th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-3,5-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 2-ethylbenzaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another method involves the direct fluorination of 2-ethyl-3,5-difluorotoluene followed by oxidation to form the aldehyde group.
Industrial Production Methods
In an industrial setting, the continuous oxidation of 3,5-difluorotoluene using hydrogen peroxide as an oxidizing agent and metal ion complexes of cobalt, molybdenum, and bromine as catalysts is a common method. This process is carried out in a tubular reactor with acetic acid as the solvent, providing high efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2-Ethyl-3,5-difluorobenzoic acid.
Reduction: 2-Ethyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorobenzaldehyde: Another fluorinated benzaldehyde with fluorine atoms at the 2nd and 3rd positions.
3,5-Difluorobenzaldehyde: Lacks the ethyl group but has fluorine atoms at the 3rd and 5th positions.
2-Ethylbenzaldehyde: Lacks the fluorine atoms but has an ethyl group at the 2nd position.
Uniqueness
2-Ethyl-3,5-difluorobenzaldehyde is unique due to the combination of the ethyl group and two fluorine atoms, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2-ethyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-2-8-6(5-12)3-7(10)4-9(8)11/h3-5H,2H2,1H3 |
Clave InChI |
MMLGSLKHBVPCHV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















